Chemical properties and stability of 3-(Bromomethyl)-1-tosyl-1H-indole
Chemical properties and stability of 3-(Bromomethyl)-1-tosyl-1H-indole
An In-Depth Technical Guide to 3-(Bromomethyl)-1-tosyl-1H-indole: Properties, Stability, and Synthetic Utility
Introduction
3-(Bromomethyl)-1-tosyl-1H-indole is a pivotal reagent in modern medicinal chemistry and organic synthesis. Its structure combines the versatile indole scaffold with a reactive bromomethyl group and a stabilizing N-tosyl protecting group. This unique combination makes it an invaluable electrophilic building block for introducing the indol-3-ylmethyl moiety into a wide range of molecular architectures. The tosyl group serves a dual purpose: it protects the indole nitrogen from undesired side reactions and activates the C3 position, enhancing the stability and handling of the compound compared to its N-unprotected counterpart[1]. This guide provides a comprehensive overview of the chemical properties, stability profile, synthesis, and safe handling of this compound, offering field-proven insights for researchers in drug development and synthetic chemistry.
Physicochemical Properties
The fundamental properties of 3-(Bromomethyl)-1-tosyl-1H-indole are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference |
| CAS Number | 58550-81-5 | [2][3] |
| Molecular Formula | C₁₆H₁₄BrNO₂S | [2][3] |
| Molecular Weight | 364.26 g/mol | [3] |
| Appearance | Brown solid/powder | [4] |
| Melting Point | 143-146.5 °C | [2][4] |
| Boiling Point | 521 °C (Predicted) | [2] |
| Density | 1.47 g/cm³ (Predicted) | [2] |
| LogP | 5.16 (Predicted) | [2] |
| Purity | Typically ≥95% | [3] |
Synthesis and Purification
The most common and efficient synthesis of 3-(Bromomethyl)-1-tosyl-1H-indole involves a two-step sequence starting from 3-methylindole (skatole). The causality behind this sequence is clear: first, the reactive N-H bond of the indole is protected to prevent it from interfering with the subsequent radical bromination step. Second, the methyl group at the C3 position is selectively halogenated.
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N-Tosylation: The indole nitrogen is protected with a p-toluenesulfonyl (tosyl) group. This is typically achieved by reacting 3-methylindole with tosyl chloride (TsCl) in the presence of a base. A phase-transfer catalyst (PTC) like tetrabutylammonium hydrogen sulfate (NBu₄HSO₄) can significantly improve reaction efficiency in a two-phase system[5].
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Benzylic Bromination: The methyl group of the resulting 1-tosyl-3-methylindole is brominated at the benzylic position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically initiated by light or a radical initiator like dibenzoyl peroxide[6]. This reaction demonstrates high selectivity for the terminal methyl group[5].
Experimental Protocol: Synthesis via Tosylation and Bromination
This protocol is a self-validating system, where successful isolation of the intermediate in Step 1 confirms the efficacy of the protection before proceeding to the more sensitive bromination step.
Step 1: Synthesis of 1-Tosyl-3-methyl-1H-indole
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Reaction Setup: To a solution of 3-methylindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.
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Reagent Addition: Once the initial reaction subsides, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
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Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly in the next step or purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
Step 2: Synthesis of 3-(Bromomethyl)-1-tosyl-1H-indole
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Reaction Setup: Dissolve the 1-tosyl-3-methyl-1H-indole (1.0 eq) from the previous step in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).
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Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) and a radical initiator such as AIBN (azobisisobutyronitrile, 0.1 eq) or dibenzoyl peroxide[6].
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Initiation & Progression: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a flood lamp to initiate the radical reaction[6]. Stir under reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
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Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography (eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the final product as a brown powder.
Spectroscopic Characterization
Structural confirmation is typically achieved through standard spectroscopic methods.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tosyl group (a singlet for the methyl group around 2.4 ppm and two doublets in the aromatic region between 7.3-7.8 ppm)[7][8]. The key diagnostic signal is a singlet for the bromomethyl (-CH₂Br) protons, typically downfield around 4.6-4.9 ppm due to the deshielding effect of the adjacent bromine atom and the indole ring. The indole ring protons will appear in the aromatic region (7.2-8.0 ppm).
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¹³C NMR: The carbon spectrum will show a signal for the bromomethyl carbon at approximately 25-30 ppm. The carbons of the tosyl group and the indole scaffold will appear in the aromatic region (110-145 ppm).
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FTIR: The infrared spectrum will exhibit strong absorption bands characteristic of the sulfonyl group (S=O) at approximately 1370 cm⁻¹ and 1170 cm⁻¹.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₆H₁₄BrNO₂S, showing the characteristic isotopic pattern for a molecule containing one bromine atom.
Chemical Reactivity and Stability
The synthetic utility of 3-(Bromomethyl)-1-tosyl-1H-indole stems from its predictable reactivity and manageable stability.
Reactivity Profile
The primary site of reactivity is the electrophilic benzylic carbon of the bromomethyl group. It is an excellent substrate for nucleophilic substitution reactions (Sₙ2) . A wide array of nucleophiles can displace the bromide, making it a versatile tool for C-C, C-N, C-O, and C-S bond formation.
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Alkylation of Heterocycles: Nitrogen-containing heterocycles (e.g., imidazoles, pyrazoles) can be readily alkylated.
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Reaction with Carbon Nucleophiles: Carbanions, such as those derived from malonates or organometallic reagents, can be used to form new carbon-carbon bonds.
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Formation of Ethers and Thioethers: Alkoxides and thiolates react smoothly to yield the corresponding ethers and thioethers.
The N-tosyl group is a robust protecting group, stable to a wide range of non-reductive conditions. Its electron-withdrawing nature also modulates the reactivity of the indole ring, generally deactivating it towards electrophilic aromatic substitution. This group can be removed under reductive conditions (e.g., using magnesium in methanol) or with strong nucleophiles/bases if desired later in a synthetic sequence[9].
Stability and Storage
As a reactive alkylating agent, 3-(Bromomethyl)-1-tosyl-1H-indole requires careful handling and storage to maintain its integrity.
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Storage Conditions: The compound should be stored in a tightly sealed container in a dry, dark place at low temperatures, typically between 0-8 °C[3].
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Moisture Sensitivity: The bromomethyl group is susceptible to hydrolysis, which would lead to the formation of the corresponding alcohol, (1-tosyl-1H-indol-3-yl)methanol. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
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Thermal and Light Sensitivity: The appearance of the compound as a brown powder suggests potential for degradation over time, which can be accelerated by heat and light[4]. The C-Br bond can be labile, and elevated temperatures may promote decomposition.
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Decomposition Pathways: Besides hydrolysis, potential degradation could occur via elimination or polymerization, especially in the presence of base or upon prolonged exposure to light.
Safety and Handling
Based on available safety data, 3-(Bromomethyl)-1-tosyl-1H-indole is classified as a hazardous chemical.
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Signal Word: Warning[4]
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Pictogram: GHS07 (Exclamation Mark)
Hazard Statements: [4]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements: [4]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling Recommendations: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory[3][10]. Avoid inhalation of the powder and prevent contact with skin and eyes[10].
Conclusion
3-(Bromomethyl)-1-tosyl-1H-indole is a well-established and highly effective synthetic intermediate. Its utility is rooted in the predictable reactivity of the C3-bromomethyl group as an electrophile, coupled with the stability and directing effects conferred by the N-tosyl protecting group. While its reactivity necessitates careful handling and storage to prevent degradation, these precautions are standard for such alkylating agents. A thorough understanding of its properties, synthesis, and stability, as outlined in this guide, enables researchers to effectively and safely leverage this powerful building block in the synthesis of complex molecules, particularly within the realm of pharmaceutical discovery where the indole nucleus is a privileged scaffold[7].
References
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Patiño, T., Gentile, S., Baranda Pellejero, L., & Ricci, F. (n.d.). Synthesis of 1‐(3‐(bromomethyl)‐1‐tosyl‐1H‐indol‐2‐yl) ketones 3. ResearchGate. Retrieved from [Link]
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Krasavin, M., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. Retrieved from [Link]
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MDPI. (2024, July 26). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Retrieved from [Link]
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Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]
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Chembuy. (n.d.). 58550-81-5 | 3-(Bromomethyl)-1-tosyl-1H-indole. Retrieved from [Link]
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Krasavin, M., et al. (2022, October 19). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. Retrieved from [Link]
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PubChem. (n.d.). 3-(bromomethyl)-1H-indole. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Synthesis of 3-acylindoles via copper-mediated oxidative decarbethoxylation of ethyl ar. Retrieved from [Link]
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ResearchGate. (2022, October 11). (PDF) One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Retrieved from [Link]
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Zhu, M.-H., et al. (2019). Detosylative (Deutero)alkylation of Indoles and Phenols with (Deutero)alkoxides. Organic Letters. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
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